molecular formula C21H18N6O4 B2935645 5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251678-92-8

5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2935645
CAS RN: 1251678-92-8
M. Wt: 418.413
InChI Key: RCBYEWRYGDSUTI-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H18N6O4 and its molecular weight is 418.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the 1,2,4-oxadiazole and 1,2,3-triazole moieties, similar to the one , have been synthesized and studied for their biological activities. These heterocyclic compounds are known for their anti-protozoal and anti-cancer properties. The process involves bioisosterism, leading to the design of novel oxadiazolyl pyrrolo triazole diones. The in vitro activities of these compounds against protozoal infections and their cytotoxic effects have been explored, highlighting their potential in developing new therapeutic agents (Dürüst et al., 2012).

Antimicrobial Activities

Another area of application for compounds with similar structures is in antimicrobial treatments. Derivatives of 1,2,4-triazole have been synthesized and tested for their efficacy against various microorganisms. The study revealed that certain compounds exhibited good or moderate activities, suggesting their utility in addressing bacterial infections (Bektaş et al., 2007).

Molecular Structure Analysis

Research into the molecular structure of related compounds, including X-ray crystallography, has provided insights into the conformation and stability of these molecules. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, thereby aiding in the design of more effective drugs (Kariuki et al., 2022).

properties

IUPAC Name

5-(4-methoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-12-3-5-13(6-4-12)19-22-16(31-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)14-7-9-15(30-2)10-8-14/h3-10,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBYEWRYGDSUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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